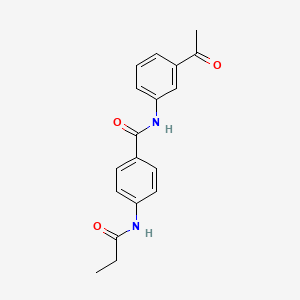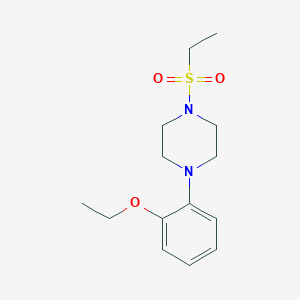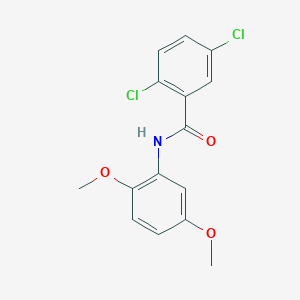
N-(3-acetylphenyl)-4-(propionylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-4-(propionylamino)benzamide, commonly known as APB, is a synthetic compound that has been widely used in scientific research due to its unique biochemical and physiological properties. APB is a member of the benzamide family of compounds and is known to have a wide range of effects on various biological systems.
作用機序
The mechanism of action of APB is not fully understood, but it is believed to act as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that is involved in various cellular processes, including DNA repair and cell death. By inhibiting PARP, APB is thought to have a protective effect on cells, particularly in situations where DNA damage is present.
Biochemical and Physiological Effects:
APB has been shown to have a wide range of biochemical and physiological effects. It has been shown to have a protective effect on cells under conditions of oxidative stress, and it has also been shown to have a neuroprotective effect in animal models of stroke and traumatic brain injury. Additionally, APB has been shown to have anti-inflammatory effects and has been used in studies investigating the role of inflammation in various disease processes.
実験室実験の利点と制限
One of the main advantages of APB is its versatility in scientific research. It has been used in studies investigating a wide range of biological systems and processes, making it a valuable tool for researchers. However, one limitation of APB is its potential toxicity, particularly at high concentrations. Careful dosing and monitoring are necessary when using APB in laboratory experiments.
将来の方向性
There are many potential future directions for research involving APB. One area of interest is the role of APB in various disease processes, including neurodegenerative diseases and cancer. Additionally, there is interest in developing new derivatives of APB that may have improved efficacy and reduced toxicity. Further research is needed to fully understand the potential of APB as a tool for investigating various biological systems and processes.
合成法
APB can be synthesized through a multistep process involving the reaction of 3-acetylphenol with propionyl chloride, followed by the reaction of the resulting product with 4-aminobenzamide. The final product is then purified through various methods, including chromatography and recrystallization.
科学的研究の応用
APB has been extensively used in scientific research as a tool for investigating various biochemical and physiological processes. It has been shown to have a wide range of effects on different systems, including the nervous system, cardiovascular system, and immune system.
特性
IUPAC Name |
N-(3-acetylphenyl)-4-(propanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-17(22)19-15-9-7-13(8-10-15)18(23)20-16-6-4-5-14(11-16)12(2)21/h4-11H,3H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLNCQIGKPLRTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B5843086.png)



![3-(difluoromethyl)-5-(methylthio)-N-({5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5843112.png)
![3-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B5843122.png)
![5-[(mesitylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5843136.png)
![N-{2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}acetamide](/img/structure/B5843152.png)




